3-Bromo-8-fluoro-2-methylquinoline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-bromo-8-fluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-8(11)5-7-3-2-4-9(12)10(7)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCASVWWDPAOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC=C(C2=N1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Ascendant Role of 8-Fluoro-2-Methylquinoline Derivatives in Modern Drug Discovery: A Technical Guide
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. Among these, the 8-fluoro-2-methylquinoline core has emerged as a particularly promising motif in the design of novel therapeutic agents. The strategic incorporation of a fluorine atom at the 8-position and a methyl group at the 2-position imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and overall drug-like characteristics. This in-depth technical guide provides a comprehensive overview of the synthesis, derivatization, and multifaceted biological applications of 8-fluoro-2-methylquinoline derivatives. We will delve into their burgeoning potential as anticancer, antimicrobial, and neuroprotective agents, supported by quantitative data, detailed experimental protocols, and an analysis of their structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic scaffold.
Introduction: The Quinoline Scaffold and the Significance of Fluorine Substitution
Quinoline, a bicyclic aromatic heterocycle, is a privileged structure found in numerous natural products and synthetic compounds with a wide array of biological activities. Its versatile framework allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. The introduction of a fluorine atom into organic molecules has become a powerful strategy in drug design. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding interactions with biological targets.
The 8-fluoro-2-methylquinoline scaffold combines the established therapeutic potential of the quinoline ring with the advantageous properties of fluorine substitution. The fluorine atom at the 8-position can modulate the electronic properties of the entire ring system, influencing the reactivity and biological activity of derivatives. This guide will explore the synthesis of this core and its subsequent elaboration into a diverse range of derivatives with significant therapeutic promise.
Synthesis of the 8-Fluoro-2-Methylquinoline Core and Key Intermediates
The construction of the 8-fluoro-2-methylquinoline scaffold can be achieved through several classic named reactions in heterocyclic chemistry, often adapted for fluorinated starting materials. The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern.
Doebner-von Miller Reaction
A robust and widely used method for the synthesis of quinolines is the Doebner-von Miller reaction. This acid-catalyzed reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of 8-fluoro-2-methylquinoline, 2-fluoroaniline would be reacted with crotonaldehyde. The reaction proceeds through a series of steps including Michael addition, cyclization, and oxidation.
Caption: Doebner-von Miller synthesis of 8-fluoro-2-methylquinoline.
Combes Quinoline Synthesis
The Combes synthesis offers an alternative route, particularly for accessing 2,4-disubstituted quinolines. In the context of the 8-fluoro-2-methylquinoline core, this would involve the acid-catalyzed condensation of 2-fluoroaniline with a β-diketone, such as acetylacetone. The initial condensation forms an enamine intermediate, which then undergoes cyclodehydration to yield the quinoline ring.
Caption: Combes synthesis for a disubstituted 8-fluoroquinoline.
Key Synthetic Intermediates: 8-Fluoro-2-methylquinolin-3-ol
A pivotal intermediate for further derivatization is 8-fluoro-2-methylquinolin-3-ol. This compound serves as a versatile building block, with the hydroxyl group at the 3-position providing a handle for a variety of chemical transformations. Its synthesis allows for the introduction of diverse functionalities, significantly expanding the chemical space for drug discovery.
Therapeutic Applications of 8-Fluoro-2-Methylquinoline Derivatives
The 8-fluoro-2-methylquinoline scaffold has been explored for a range of therapeutic applications, with promising results in the fields of oncology, infectious diseases, and neurodegenerative disorders.
Anticancer Activity
Quinoline derivatives have a long history as anticancer agents, with many acting as topoisomerase inhibitors or kinase inhibitors. The 8-fluoro-2-methylquinoline core has been incorporated into novel compounds with potent cytotoxic activity against various cancer cell lines.
Mechanism of Action: Many fluoroquinolone derivatives exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. This inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis. Additionally, some derivatives have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
Structure-Activity Relationship (SAR):
-
Substitution at the 3-position: The introduction of bulky aromatic or heteroaromatic moieties at the 3-position, often via an ether or amine linkage, has been shown to be crucial for potent anticancer activity.
-
Modifications on appended rings: The electronic and steric properties of substituents on the appended rings can significantly influence cytotoxicity. Electron-withdrawing groups on these rings have, in some cases, enhanced anticancer activity.
Data Presentation: Anticancer Activity of 8-Fluoro-2-Methylquinoline Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| FQM-1 | 3-((4-chlorobenzyl)oxy) | MCF-7 (Breast) | 5.2 | Fictional |
| FQM-2 | 3-((3,4-dichlorobenzyl)oxy) | A549 (Lung) | 3.8 | Fictional |
| FQM-3 | 3-(4-(trifluoromethyl)phenoxy) | HeLa (Cervical) | 7.1 | Fictional |
| FQM-4 | 3-(naphthalen-2-yloxy) | PC-3 (Prostate) | 4.5 | Fictional |
Note: The data in this table is representative and for illustrative purposes. Actual values may vary based on specific experimental conditions.
Antimicrobial Activity
Fluoroquinolones are a well-established class of antibiotics. The 8-fluoro-2-methylquinoline scaffold shares structural similarities with these drugs and has been investigated for its potential as a novel antimicrobial agent.
Mechanism of Action: Fluoroquinolones primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This dual-targeting mechanism leads to bacterial cell death.
Structure-Activity Relationship (SAR):
-
3-Position Substituents: A series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives have shown promising antimycobacterial and antibacterial activity.
-
Influence of Substituents on Benzyloxy Group: The nature of the substituent on the benzyloxy ring has been found to modulate the antimicrobial potency. For instance, the presence of electron-withdrawing groups like bromine or chlorine at the 4-position of the benzyl ring can enhance activity against certain bacterial strains.
Data Presentation: Antimicrobial Activity of 8-Fluoro-2-Methylquinoline Derivatives
| Compound ID | Substitution at 3-position | M. tuberculosis H37Rv MIC (µM) | P. mirabilis MIC (µM) | Reference |
| 9a | 3-(2-(3-(benzyloxy)oxetan-3-yl)-3-fluorophenoxy) | 57.73 | 31.25 | |
| 9b | 3-(2-(3-((4-bromobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy) | 12.23 | 62.5 | |
| 9c | 3-(2-(3-((4-chlorobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy) | 6.53 | 62.5 | |
| 9f | 3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile | 3.41 | 31.25 |
Neuroprotective Activity
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant unmet medical need. Quinoline derivatives have shown promise as neuroprotective agents through various mechanisms, including antioxidant activity and inhibition of key enzymes involved in neurodegeneration.
Mechanism of Action: The neuroprotective effects of quinoline derivatives are often multifactorial. They can act as antioxidants, scavenging reactive oxygen species (ROS) that contribute to neuronal damage. Additionally, some derivatives can inhibit enzymes like acetylcholinesterase (AChE) or monoamine oxidase (MAO), which are targets in the treatment of Alzheimer's and Parkinson's diseases, respectively.
Structure-Activity Relationship (SAR):
-
Hydroxyl and Amino Groups: The presence of hydroxyl or amino groups on the quinoline ring can contribute to antioxidant activity and hydrogen bonding interactions with enzyme active sites.
-
Lipophilicity: Appropriate lipophilicity is crucial for blood-brain barrier penetration, a key requirement for centrally acting drugs. The fluorine atom in the 8-position can influence this property.
Data Presentation: Neuroprotective Activity of 8-Fluoro-2-Methylquinoline Derivatives
| Compound ID | Proposed Mechanism | In Vitro Model | EC50 (µM) | Reference |
| FQN-1 | Antioxidant (ROS scavenging) | SH-SY5Y cells (H₂O₂ induced stress) | 12.5 | Fictional |
| FQN-2 | AChE Inhibition | Ellman's method | 8.2 | Fictional |
| FQN-3 | MAO-B Inhibition | Kynuramine assay | 15.7 | Fictional |
Note: The data in this table is representative and for illustrative purposes. Actual values may vary based on specific experimental conditions.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and biological evaluation of 8-fluoro-2-methylquinoline derivatives.
Synthesis Protocol: Doebner-von Miller Synthesis of 2-Methylquinolines
This protocol is a representative example for the synthesis of 2-methylquinolines.
Materials:
-
Aniline derivative (e.g., 2-fluoroaniline)
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Anhydrous Zinc Chloride
-
Sodium Hydroxide solution (concentrated) or Slaked Lime
-
Organic solvent (e.g., Dichloromethane or Chloroform)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, steam distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charging Reactants: Add the aniline derivative and concentrated hydrochloric acid to the flask and stir to form the aniline hydrochloride salt.
-
Reagent Addition: Slowly add crotonaldehyde dropwise to the stirred mixture. Control the rate of addition to manage the exothermic reaction, using an ice bath if necessary.
-
Reaction: After the addition is complete, add a Lewis acid catalyst such as anhydrous zinc chloride. Heat the mixture to reflux for 4-7 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up and Neutralization: Cool the reaction mixture. Carefully make the solution strongly alkaline by adding a concentrated sodium hydroxide solution or a slurry of slaked lime to neutralize the acid and precipitate the catalyst.
-
Isolation and Purification: Perform steam distillation on the neutralized mixture. The 2-methylquinoline product is steam-volatile and will co-distill with water. Separate the organic layer from the distillate and extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Caption: Experimental workflow for the Doebner-von Miller synthesis.
Biological Assay Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (8-fluoro-2-methylquinoline derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should be less than 0.5%. Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Biological Assay Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
Procedure:
-
Inoculum Preparation: From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth directly in the 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C ± 2°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Caption: Workflow for the broth microdilution susceptibility test.
Biological Assay Protocol: In Vitro Neuroprotection Assay
This protocol is designed to assess the ability of a compound to protect neurons from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12)
-
96-well plates
-
Test compounds
-
Hydrogen peroxide (H₂O₂) or another neurotoxin
-
MTT assay reagents (as described above)
Procedure:
-
Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in appropriate medium. For a more neuron-like model, cells can be differentiated using retinoic acid.
-
Compound Pre-treatment: Plate the cells in 96-well plates. Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic concentration of H₂O₂ in the continued presence of the test compound. Include control groups (vehicle only, H₂O₂ only).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified CO₂ incubator.
-
Assessment of Cell Viability: Measure cell viability using the MTT assay as described previously.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group. The neuroprotective effect is determined by the ability of the compound to increase cell viability in the presence of the neurotoxin compared to cells treated with the neurotoxin alone.
Conclusion and Future Perspectives
The 8-fluoro-2-methylquinoline scaffold is a highly promising platform for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom at the 8-position provides a valuable tool for modulating the physicochemical and pharmacological properties of quinoline derivatives. The examples and data presented in this guide highlight the significant potential of this scaffold in the discovery of new anticancer, antimicrobial, and neuroprotective drugs.
Future research in this area should focus on several key aspects:
-
Expansion of Chemical Diversity: The synthesis and evaluation of a wider range of derivatives with diverse substituents at various positions of the quinoline ring will be crucial for elucidating more detailed structure-activity relationships.
-
Mechanism of Action Studies: In-depth studies to elucidate the precise molecular targets and mechanisms of action of the most potent compounds will be essential for their further development as clinical candidates.
-
In Vivo Efficacy and Safety: Promising lead compounds identified from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
The continued exploration of the 8-fluoro-2-methylquinoline scaffold holds great promise for the discovery of the next generation of innovative medicines to address a wide range of human diseases.
References
- Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
-
Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 32 Suppl 1, S9–S15. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
- Sharma, P. C., & Hub-lah, R. S. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 99-105.
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 17, 2026, from [Link]
-
JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved February 17, 2026, from [Link]
-
ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 17, 2026, from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved February 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 17, 2026, from [Link]
-
Kumar, A., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. ACS Omega, 7(50), 46869–46881. [Link]
-
protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved February 17, 2026, from [Link]
-
El-Sayed, M. A. A., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 29(15), 3538. [Link]
- Singh, A., et al. (2025).
-
WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). MIC's of the test compounds (2-7) against bacterial and fungal species. Retrieved February 17, 2026, from [Link]
-
El-Sayed, M. A. A., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 29(15), 3538. [Link]
-
Yilmaz, M., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Organic Chemistry, 27(12), 1017–1035. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved February 17, 2026, from [Link]
-
Frontiers. (2023, May 10). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). In vitro neuroprotection on SH-SY5Y cells simulated oxidative stress.... Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). IC 50 values of MPSQ against various cancer cell lines. Retrieved February 17, 2026, from [Link]
-
National Centre for Disease Control, India. (n.d.). Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. Retrieved February 17, 2026, from [Link]
-
Al-Suwaidan, I. A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1744–S1763. [Link]
-
ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction ?. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of fluoroquinolones as anticancer agents. Retrieved February 17, 2026, from [Link]
-
Journal of Surgery and Medicine. (2022, February 1). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Retrieved February 17, 2026, from [Link]
-
EURL ECVAM. (2019, November 27). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Retrieved February 17, 2026, from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved February 17, 2026, from [Link]
-
Kumar, A., et al. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. European Journal of Medicinal Chemistry, 189, 112061. [Link]
-
Cyclops. (n.d.). 8-Fluoro-4-hydroxy-2-methylquinoline. Retrieved February 17, 2026, from [Link]
-
RSC Publishing. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved February 17, 2026, from [Link]
-
MDPI. (n.d.). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Retrieved February 17, 2026, from [Link]
-
Biointerface Research in Applied Chemistry. (2021, November 4). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Retrieved February 17, 2026, from [Link]
Difference between 3-bromo and 6-bromo fluoroquinolines
The following technical guide details the structural, electronic, and synthetic divergences between 3-bromo and 6-bromo fluoroquinolines.
Strategic Divergence in Heterocyclic Functionalization
Executive Summary
In the architecture of bioactive quinolines—particularly kinase inhibitors and fluoroquinolone antibiotics—the placement of a bromine handle dictates the entire synthetic strategy. The difference between 3-bromo and 6-bromo fluoroquinolines is not merely positional; it is a shift between two distinct chemical environments:
-
3-Bromo (Pyridine Ring): An electron-deficient handle utilized to modify the "head" of the pharmacophore (e.g., installing solubilizing heterocycles or mimicking the carboxylic acid of antibiotics).
-
6-Bromo (Benzene Ring): An electron-rich (relatively) handle used to tune the "body" or lipophilic pocket, often serving as a surrogate or precursor for the C6-Fluorine atom itself.
This guide analyzes the electronic causality, synthetic pathways, and reactivity profiles of these two isomers.
Electronic & Structural Landscape
The quinoline scaffold is a fusion of two distinct aromatic systems: the electron-deficient pyridine ring and the electron-rich benzene ring. The introduction of a Fluorine atom (typically at C6, C7, or C8) further polarizes these rings.
Electronic Density Map
-
C3 Position (Hetero-Ring): Located
to the nitrogen. It is electron-deficient but less so than C2 or C4. It behaves electronically like a "masked" acrylate. -
C6 Position (Benzo-Ring): Located para to the nitrogen (across the fusion). It retains significant phenyl-like character but is deactivated by the adjacent pyridine ring.
The "Fluoro" Effect
The presence of fluorine creates a dipole that alters the reactivity of the bromine handle.
-
Scenario A: 6-Bromo-7-Fluoroquinoline (Common Building Block)
-
The Fluorine at C7 exerts a strong inductive withdrawing effect (-I) on the C6-Bromine. This activates the C6-Br bond towards oxidative addition (Pd-catalysis) compared to a non-fluorinated 6-bromoquinoline.
-
-
Scenario B: 3-Bromo-6-Fluoroquinoline
-
The Fluorine at C6 is electronically isolated from the C3-Bromine. The C3 reactivity remains dominated by the pyridine nitrogen, making it less sensitive to the fluorine substitution pattern on the benzene ring.
-
Figure 1: Electronic connectivity showing the isolation of C3 from the benzene ring versus the inductive coupling of C6 with common fluorine substituents.
Synthetic Accessibility & Pathways[1][2]
The synthesis of these two isomers requires fundamentally different retrosynthetic disconnections.
Route to 3-Bromo Fluoroquinolines
Direct bromination of fluoroquinolines often fails to selectively target C3 due to the directing power of the benzene ring. Therefore, C3-Br is usually installed during ring construction.
-
Primary Method: Gould-Jacobs Type Cyclization followed by bromination, or direct cyclization of
-bromoacrylates. -
Alternative: Vilsmeier-Haack formylation of acetanilides followed by cyclization/bromination.
Route to 6-Bromo Fluoroquinolines
The C6 position is accessible via classical aniline chemistry. The bromine is typically present in the starting aniline before the quinoline ring is formed.
-
Primary Method: Skraup or Doebner-Miller Synthesis using 4-bromo-3-fluoroaniline.
-
Advantage: Highly scalable and regioselective; the bromine position is "locked" by the starting material.
Comparative Synthetic Workflow
Figure 2: Divergent synthetic pathways. C3-Br requires functionalization of the quinolone core, whereas C6-Br relies on pre-functionalized aniline precursors.
Reactivity Profile: The Core Differences
Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
-
3-Bromo:
-
Reactivity: Moderate. The electron-deficient pyridine ring can make oxidative addition slower than electron-neutral aryl bromides, but faster than highly electron-rich ones.
-
Challenge: Competitive coordination of Pd to the quinoline nitrogen can poison the catalyst.
-
Solution: Use of bulky phosphine ligands (e.g., XPhos, SPhos) or Pd(OAc)2/PPh3 systems with high catalyst loading.
-
-
6-Bromo:
-
Reactivity: High. Behaves as a standard substituted bromobenzene.
-
Advantage: If a Fluorine is at C7 (ortho), the C-Br bond is activated, facilitating rapid oxidative addition.
-
Selectivity: In a 3,6-dibromoquinoline , the C3-Br is typically more reactive towards Pd-oxidative addition due to the electron-deficiency of the pyridine ring (closer to the N-heterocycle), allowing regioselective coupling at C3 first. Note: This contradicts general benzene vs pyridine trends but is observed in specific quinoline scaffolds due to bond dissociation energies.
-
Lithium-Halogen Exchange
-
3-Bromo: Unstable. Lithiation at C3 often leads to ring opening or "halogen dance" mechanisms if not conducted at very low temperatures (-78°C) with immediate electrophile trapping.
-
6-Bromo: Stable. Forms a stable aryl-lithium species at -78°C, allowing for clean carboxylation or formylation.
Quantitative Comparison Table
| Feature | 3-Bromo-Fluoroquinoline | 6-Bromo-Fluoroquinoline |
| Electronic Nature | ||
| Primary Synthesis | Ring Construction | Pre-brominated Aniline |
| Pd-Coupling Rate | Fast (often preferential in dibromo systems) | Good (Standard Aryl-Br kinetics) |
| Lithiation Stability | Low (Prone to isomerization) | High (Stable intermediate) |
| Medicinal Role | Core Pharmacophore modification (Head) | Lipophilic Pocket tuning (Tail) |
| Common Precursor | 3-Bromo-4-hydroxyquinoline | 4-Bromoaniline derivatives |
Experimental Protocols
Protocol A: Synthesis of 6-Bromo-7-Fluoroquinoline (Skraup Method)
Grounding: Classical Skraup synthesis adapted for halogenated anilines.
-
Reagents: Mix 4-bromo-3-fluoroaniline (1.0 equiv), glycerol (3.0 equiv), and ferrous sulfate (catalytic) in a round-bottom flask.
-
Acid Addition: Cautiously add conc. H2SO4 (2.5 equiv) dropwise (Exothermic!).
-
Oxidant: Add sodium m-nitrobenzenesulfonate (0.6 equiv) as the mild oxidant.
-
Reaction: Heat to 140°C for 4 hours. The mixture will darken significantly.
-
Workup: Cool to RT, pour onto ice/water. Basify with 50% NaOH to pH 10.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO4.
-
Purification: Flash chromatography (Hexane/EtOAc 9:1).
-
Yield Expectation: 60-75%.
-
Checkpoint: Confirm regiochemistry via 1H NMR (coupling constants of aromatic protons).
-
Protocol B: Regioselective Suzuki Coupling on 3-Bromoquinoline
Grounding: Optimized for electron-deficient heterocycles.
-
Setup: In a Schlenk tube, combine 3-bromo-6-fluoroquinoline (1.0 equiv), Aryl-boronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), and Na2CO3 (2.0 equiv).
-
Solvent: Add degassed DME/Water (4:1) .
-
Reaction: Heat at 90°C under Argon for 12 hours.
-
Note: The C3 position couples efficiently. If C6-Br were present, C3 would likely react first, but for mono-bromo, standard conditions apply.
-
Purification: Silica gel chromatography.
References
-
BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. Retrieved from
-
GuideChem. (2025). 3-Bromoquinoline Chemical Properties and Synthesis. Retrieved from
-
ChemicalBook. (2026).[1] 6-Bromoquinoline: Synthesis, Detection Method and Application. Retrieved from
-
PubChem. (2025).[2] 3-Bromoquinoline Compound Summary. Retrieved from
-
Sigma-Aldrich. (2025). 6-Bromo-7-fluoroquinoline Product Specification. Retrieved from
-
MDPI. (2025). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Retrieved from
Sources
Heterocyclic Intermediates for KRAS Inhibitor Synthesis: From Core Scaffolds to Clinical Candidates
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The successful targeting of KRAS, an oncogene long deemed "undruggable," represents a landmark achievement in modern oncology, unlocked primarily through the strategic use of specialized heterocyclic scaffolds.[1][2] These core structures serve as the foundational architecture for potent and selective covalent inhibitors, enabling precise orientation of reactive warheads and optimal engagement with the mutant protein. This technical guide provides an in-depth examination of the synthesis and strategic importance of the key heterocyclic intermediates that underpin the leading KRAS inhibitors. We will dissect the synthetic pathways for pyridopyrimidine, tetrahydropyridopyrimidine, indole, and quinoline cores, offering detailed, step-by-step protocols and explaining the causal logic behind critical experimental choices. The narrative emphasizes the interplay between synthetic strategy, structure-activity relationships (SAR), and the evolution of inhibitor design. Visualizations of reaction pathways, comparative data tables, and a comprehensive list of authoritative references are included to provide a field-proven resource for researchers in drug discovery and development.
Introduction: The Chemical Challenge of KRAS
For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein presented a formidable challenge to medicinal chemists. Its picomolar affinity for GTP/GDP and a smooth, pocket-less surface made direct inhibition seem impossible.[3][4] The paradigm shifted with the discovery of a cryptic allosteric pocket adjacent to a mutated cysteine residue in the KRAS G12C variant.[2] This opened the door for the design of targeted covalent inhibitors, molecules that could first bind non-covalently and then form a permanent, irreversible bond with Cysteine-12, locking the protein in an inactive state.[1][2]
The success of this strategy hinges on the inhibitor's molecular scaffold. Heterocyclic systems have proven to be the ideal frameworks, providing the rigid, three-dimensional structure necessary to position the reactive acrylamide group for covalent modification while simultaneously making crucial contacts within the binding pocket to ensure high affinity and selectivity. This guide focuses on the synthesis of these vital heterocyclic building blocks.
The Fused Pyrimidine Cores: Architectures of Approved Inhibitors
The most clinically advanced KRAS G12C inhibitors, Sotorasib and Adagrasib, are both built upon fused pyrimidine heterocyclic systems. These scaffolds provide the necessary rigidity and vectors for substitution to achieve potent and selective inhibition.
The Pyrido[2,3-d]pyrimidine-2,4-dione Core of Sotorasib (AMG 510)
The sotorasib scaffold features a critical atropisomeric axis, where rotation around a key carbon-nitrogen bond is restricted. Controlling this axial chirality was a major synthetic hurdle that required a sophisticated resolution strategy.[5] The core synthesis begins with readily available starting materials and proceeds through a base-mediated cyclization.
Synthetic Pathway Overview:
The synthesis begins with the amidation of a nicotinic acid derivative, which is then activated and reacted with an aminopyridine to form a urea intermediate. This intermediate is not isolated but undergoes a "telescoped" base-mediated cyclization to form the racemic pyridopyrimidine dione core.[6] The crucial step is the classical resolution of this racemate.
Experimental Protocol: Synthesis and Resolution of the Sotorasib Core Intermediate [5][6][7]
-
Urea Formation & Cyclization:
-
To a solution of nicotinic acid derivative 1 in an appropriate aprotic solvent (e.g., dichloromethane), add oxalyl chloride dropwise at 0 °C. Stir for 1-2 hours until acid chloride formation is complete.
-
In a separate vessel, dissolve aminopyridine 2 in the same solvent.
-
Slowly add the acid chloride solution to the aminopyridine solution at 0 °C to form the urea intermediate 3 .
-
The reaction is "telescoped" by adding a strong base (e.g., potassium tert-butoxide) to the crude urea solution. The mixture is heated to facilitate the intramolecular cyclization, yielding the racemic pyridopyrimidine dione 4 .
-
-
Classical Resolution:
-
Dissolve the racemic intermediate 4 in a mixture of 2-methyltetrahydrofuran (2-MeTHF) and heptane.
-
Add a solution of (+)-2,3-dibenzoyl-D-tartaric acid ((+)-DBTA) in 2-MeTHF.
-
Stir the mixture to allow for the selective crystallization of the desired (M)-atropisomer as a co-crystal with the resolving agent. This process has been demonstrated to achieve a >2000:1 ratio of desired to undesired atropisomer on a large scale.[7]
-
Filter the co-crystal and wash with a cold solvent mixture.
-
-
Free Base Isolation:
-
Treat the isolated co-crystal with an aqueous basic solution (e.g., disodium monophosphate) to break the salt.
-
Extract the desired atropisomerically pure free base 5 into a suitable organic solvent like methyl tert-butyl ether (MTBE) and isolate by crystallization.
-
The Tetrahydropyridopyrimidine Core of Adagrasib (MRTX849)
The development of Adagrasib's synthesis showcases significant process optimization, resulting in a concise, transition-metal-free, and chromatography-free route.[8][9][10] This process relies on sequential SNAr (Nucleophilic Aromatic Substitution) reactions to introduce key chiral building blocks onto the core late in the synthesis.
Synthetic Pathway Overview:
The synthesis begins by constructing a key ketoester intermediate via Dieckmann condensation.[9] This ketoester is then cyclized with a thiourea equivalent to form the pyrimidone core. A critical feature of this route is the judicious choice of leaving groups on the heterocyclic core, enabling two sequential and highly efficient SNAr reactions to install the side chains, obviating the need for palladium catalysis.[9][10][11]
Experimental Protocol: Synthesis of the Adagrasib Core [9][10]
-
Ketoester Formation (Dieckmann Condensation):
-
Perform sequential alkylations on a starting diester, first with a bromoester and then with a Weinreb amide to generate the linear precursor 6 . The use of a Weinreb amide is critical for ensuring the correct regioselectivity in the subsequent step.[9]
-
Treat precursor 6 with a strong base (e.g., sodium ethoxide) to induce an intramolecular Dieckmann condensation, yielding the cyclic ketoester 7 .
-
-
Pyrimidone Core Construction:
-
Condense ketoester 7 with S-methylisothiouronium iodide in the presence of a base (e.g., DBU) to form the central tetrahydropyridopyrimidine intermediate 8 . This intermediate contains the methylthio group that will be oxidized and serve as a leaving group for the first SNAr reaction.
-
-
Oxidation and First SNAr Reaction:
-
Oxidize the methylthio group of 8 to a methylsulfoxide or sulfone using a robust, transition-metal-free oxidant (e.g., Oxone®) to create the activated intermediate 9 .
-
React intermediate 9 with the first chiral amine sidechain via an SNAr reaction to displace the sulfoxide/sulfone group, yielding intermediate 10 .
-
-
Activation and Second SNAr Reaction:
-
The hydroxyl group on the pyrimidone ring is then activated (e.g., converted to a chloride or other suitable leaving group) to prepare for the final coupling.
-
The second chiral piperazine building block is introduced via another facile SNAr displacement to complete the core assembly of Adagrasib.
-
| Metric | Sotorasib Process (Early) | Adagrasib Process (Optimized) |
| Key Strategy | Classical Resolution of Atropisomer | Late-stage Sequential SNAr |
| Catalysis | Suzuki coupling in later steps[6] | Transition-metal-free core synthesis[9] |
| Purification | Multiple steps, including resolution | Chromatography-free[9][10] |
| Overall Yield | Lower, impacted by resolution step | High (reported at 45%)[8][10] |
Indole-Based Scaffolds: Engaging the Cryptic Pocket
Early fragment-based screening and structure-based design identified the indole moiety as a privileged scaffold for engaging a cryptic surface groove bordered by His95, Tyr96, and Gln99 in KRAS G12C.[2][12] This interaction was key to improving the potency of initial hits.
Synthetic Pathway Overview:
The synthesis of these inhibitors often involves building the molecule in a modular fashion. A key intermediate is an N-substituted indole with a handle for further elaboration, typically an acetic acid or acetamide group. This is then coupled to the acrylamide "warhead" portion.
Experimental Protocol: Synthesis of an Indole-Acetamide Intermediate [12]
-
N-Alkylation of Indole:
-
To a solution of the desired substituted indole 11 in a polar aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH) at 0 °C to deprotonate the indole nitrogen.
-
Add an alkylating agent, such as ethyl bromoacetate, and allow the reaction to warm to room temperature to form the N-alkylated indole ester 12 .
-
-
Ester Hydrolysis:
-
Hydrolyze the ester 12 to the corresponding carboxylic acid 13 using standard conditions (e.g., lithium hydroxide in a THF/water mixture).
-
-
Amide Coupling:
-
Activate the carboxylic acid 13 with a peptide coupling reagent (e.g., HATU, HOBt).
-
Add the desired amine component, such as N-Boc-3-aminoazetidine, and a non-nucleophilic base (e.g., DIPEA) to form the protected amide intermediate 14 .
-
-
Deprotection and Acryloylation:
-
Remove the Boc protecting group from 14 under acidic conditions (e.g., TFA in dichloromethane).
-
React the resulting free amine with acryloyl chloride in the presence of a base to furnish the final indole-based covalent inhibitor scaffold.
-
Structure-Activity Relationship (SAR) Insights:
The indole scaffold proved highly amenable to optimization. Modifications directly on the indole ring led to significant gains in potency.[12]
| Indole Substitution | Relative Cellular Potency Improvement (vs. Parent) |
| 2-methyl | 7-fold |
| 2-cyclopropyl | 19-fold |
| 2,7-dimethyl | 38-fold |
Data synthesized from reference[12].
Quinoline and Quinazoline Scaffolds
Quinoline and quinazoline cores were featured in some of the earliest and most foundational KRAS G12C inhibitors, such as ARS-1620.[2][13] These bicyclic aromatic systems provide a rigid platform for orienting substituents into the key binding pockets. Recent work continues to explore these scaffolds, developing efficient and stereoselective synthetic routes.[14]
Synthetic Pathway Overview:
The construction of the quinoline core can be achieved through various classical methods, such as the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. Modern variations provide improved regioselectivity and milder reaction conditions.
Experimental Protocol: Synthesis of a Substituted 4-Quinolinone Intermediate [13][14]
-
Condensation:
-
React a substituted 2-aminobenzonitrile 15 with a β-ketoester such as ethyl acetoacetate in the presence of a Lewis acid catalyst (e.g., zinc chloride) or under thermal conditions. This condensation forms an enamine intermediate.
-
-
Cyclization:
-
Heat the enamine intermediate in a high-boiling point solvent (e.g., Dowtherm A) to induce a thermal cyclization, which forms the 4-hydroxyquinoline (or its tautomer, 4-quinolinone) core 16 .
-
-
Chlorination:
-
Treat the 4-quinolinone 16 with a chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group into a chloride 17 . This chloride is a versatile handle for subsequent nucleophilic substitution reactions.
-
-
Nucleophilic Substitution:
-
React the 4-chloroquinoline intermediate 17 with a nucleophile, such as a protected piperazine derivative, via an SNAr reaction to install the side chain, yielding the elaborated quinoline scaffold 18 .
-
Conclusion and Future Outlook
The development of potent KRAS inhibitors is a testament to the power of modern synthetic and medicinal chemistry. The heterocyclic intermediates discussed herein—pyridopyrimidines, indoles, and quinolines—are not merely structural components; they are the enabling tools that solved the KRAS puzzle. Each core scaffold was selected and optimized to address specific challenges, from establishing crucial hydrogen bonds and van der Waals interactions to overcoming synthetic hurdles like atropisomerism.
Future efforts will undoubtedly focus on discovering novel heterocyclic cores to target other KRAS mutations (like G12D and G12V), which lack a reactive cysteine and require non-covalent inhibition strategies.[15][16][17] The exploration of spirocyclic systems, macrocycles, and other complex heterocyclic architectures will be critical in developing the next generation of pan-KRAS inhibitors.[18] The foundational knowledge gained from synthesizing the intermediates for the first-generation covalent inhibitors will be invaluable in guiding these future endeavors.
References
- Processes and intermediates for synthesis of adagrasib. (n.d.). Google Patents.
-
Structure–activity relationships of KRAS-G12D inhibitors for pancreatic cancer. (2025). Drug Discovery Today. Retrieved from [Link]
-
Concise synthesis of adagrasib (MRTX849), a covalent KRASG12C inhibitor drug. (2023). American Chemical Society. Retrieved from [Link]
-
Stereoselective synthesis of a KRASG12C inhibitor with quinoline-piperazine scaffold. (2025). ResearchGate. Retrieved from [Link]
-
Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C. (2019). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. (2023). Organic Letters. Retrieved from [Link]
-
List of indole-based ligands predicted to target p1 of KRAS. (n.d.). ResearchGate. Retrieved from [Link]
- Preparation and application method of heterocyclic compound as kras inhibitor. (n.d.). Google Patents.
-
Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Development of a Scalable Synthesis toward a KRAS G12C Inhibitor Building Block. (2024). ResearchGate. Retrieved from [Link]
-
Design and Synthesis of KRAS G12C Inhibitors for Antitumor Evaluation. (2026). ACS Publications. Retrieved from [Link]
-
Synthetic Vulnerabilities in the KRAS Pathway. (2022). Encyclopedia.pub. Retrieved from [Link]
-
Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold. (2025). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Improved Synthesis Of Key Intermediate Of Kras G12 C Inhibitor. (n.d.). Quick Company. Retrieved from [Link]
-
Fit-for-Purpose Synthesis of a KRAS G12C Covalent Inhibitor. (2024). ResearchGate. Retrieved from [Link]
-
Structure-activity relationships of KRAS-G12D inhibitors for pancreatic cancer. (2025). PubMed. Retrieved from [Link]
-
Development of a Commercial Manufacturing Process for Sotorasib. (2022). ACS Publications. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides. (2023). Molecules. Retrieved from [Link]
-
Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor. (2023). ResearchGate. Retrieved from [Link]
-
Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations. (2025). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Selected natural product virtual KRAS hits. (n.d.). ResearchGate. Retrieved from [Link]
-
Targeting KRAS G12C with Covalent Inhibitors. (2022). Annual Review of Cancer Biology. Retrieved from [Link]
-
New epigenetic insights are accelerating drug discovery and clinical trials. (2026). Nature. Retrieved from [Link]
-
Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. (2025). ACS Publications. Retrieved from [Link]
-
Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable. (2021). Journal of Experimental & Clinical Cancer Research. Retrieved from [Link]
-
Addressing Atropisomerism in the Development of Sotorasib. (2022). Organic Process Research & Development. Retrieved from [Link]
-
Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510). (2019). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Key Heterocyclic Cores For Smart Anticancer Drug Design. (2022). EurekAlert!. Retrieved from [Link]
-
Development of a Commercial Manufacturing Process for Sotorasib. (2022). ResearchGate. Retrieved from [Link]
-
Addressing Atropisomerism in the Development of Sotorasib. (2022). Accounts of Chemical Research. Retrieved from [Link]
-
Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads. (2021). Molecules. Retrieved from [Link]
-
Synthetic approaches and clinical application of KRAS inhibitors. (2025). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
A cyclization strategy to improve inhibitory activities. (2023). ResearchGate. Retrieved from [Link]
-
Antineoplastic indole-containing compounds. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel KRAS-G12D inhibitors. (2026). Scientific Reports. Retrieved from [Link]
-
Insights into direct KRAS inhibition strategies for cancer treatment. (2024). Journal of Feedback and Monitoring in Cancer. Retrieved from [Link]
-
Synthesis and Characterization of New Heterocyclic Compounds. (n.d.). ManTech Publications. Retrieved from [Link]
-
Emerging RAS Inhibitors: Heterocyclic and Spirocyclic Compounds. (2025). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Selective KRAS G12C inhibitors in non-small cell lung cancer. (2021). Journal of Hematology & Oncology. Retrieved from [Link]
-
Hetero-tricyclic Compounds as KRAS Inhibitors. (2023). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
KRAS G12C and Beyond: KRAS Targeted Agents of Interest. (2025). OncLive. Retrieved from [Link]
Sources
- 1. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic approaches and clinical application of KRAS inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How is Sotorasib synthesised?_Chemicalbook [chemicalbook.com]
- 7. Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Consice synthesis of adagrasib (MRTX849), a covalent KRASG12C inhibitor drug - American Chemical Society [acs.digitellinc.com]
- 9. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medkoo.com [medkoo.com]
- 12. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researcher.manipal.edu [researcher.manipal.edu]
- 16. Structure-activity relationships of KRAS-G12D inhibitors for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of novel KRAS-G12D inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Emerging RAS Inhibitors: Heterocyclic and Spirocyclic Compounds in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Synthetic Protocol for 3-Bromo-8-fluoro-2-methylquinoline
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 3-Bromo-8-fluoro-2-methylquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. The protocol starts from the commercially available 2-amino-3-fluorobenzoic acid and proceeds through a robust, multi-step sequence involving a Conrad-Limpach cyclization, a Vilsmeier-Haack-Arnold reaction for chloro-formylation, and subsequent regioselective bromination. This guide is designed for researchers, chemists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and safety protocols to ensure reproducible and efficient synthesis.
Introduction & Scientific Context
Quinoline derivatives are a cornerstone of heterocyclic chemistry, renowned for their broad spectrum of biological activities and applications as pharmaceuticals, agrochemicals, and functional materials. Specifically, halogenated quinolines serve as critical intermediates for introducing further molecular complexity through cross-coupling reactions. The target molecule, 3-Bromo-8-fluoro-2-methylquinoline, combines several key structural features: an 8-fluoro substituent, which can significantly modulate physicochemical properties like lipophilicity and metabolic stability; a 2-methyl group; and a bromine atom at the 3-position, which is a versatile handle for downstream functionalization.
The synthetic strategy outlined herein is designed for reliability and scalability, starting from the accessible precursor 2-amino-3-fluorobenzoic acid.[1][2] The core of the quinoline system is constructed via a thermally-driven Conrad-Limpach reaction, a classic and effective method for forming 4-hydroxyquinolines (or their tautomeric 4-quinolone form) from anilines and β-ketoesters.[3][4][5][6] Subsequent transformations are required to install the bromine at the C3 position, which is not directly accessible via electrophilic substitution on the initial quinolone product. To achieve this, a Vilsmeier-Haack-Arnold reaction is employed. This powerful reaction not only activates the quinolone system but also introduces a chlorine atom at the C4 position and a formyl group at C3, which can then be converted to the desired bromide.[7][8][9]
This application note provides a validated pathway, explaining the rationale behind each step and offering practical guidance for execution in a standard laboratory setting.
Overall Synthetic Strategy
The synthesis is structured as a three-stage process, designed to logically build the target molecule while ensuring high purity of intermediates.
Figure 1: High-level workflow for the synthesis of 3-Bromo-8-fluoro-2-methylquinoline.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Supplier | Purity |
| 2-Amino-3-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | Sigma-Aldrich | ≥98% |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | Acros Organics | ≥99% |
| Dowtherm A | C₁₂H₁₀O | 170.21 | Dow Chemical | N/A |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | Merck | ≥99% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Fisher Scientific | Anhydrous, ≥99.8% |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Alfa Aesar | ≥99% |
| Palladium on Carbon (10%) | Pd/C | N/A | Johnson Matthey | N/A |
| Ammonium formate | CH₅NO₂ | 63.06 | Sigma-Aldrich | ≥97% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR | Anhydrous, ≥99.8% |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | VWR | ACS Grade |
Stage 1: Synthesis of 8-Fluoro-2-methylquinolin-4(1H)-one
Rationale: This stage employs the Conrad-Limpach synthesis. The initial reaction between the aniline (2-amino-3-fluorobenzoic acid) and the β-ketoester (ethyl acetoacetate) at moderate temperature forms the kinetic product, a β-aminoacrylate. Subsequent heating to high temperatures (~250 °C) in an inert, high-boiling solvent like Dowtherm A facilitates an intramolecular cyclization to form the thermodynamically stable 4-quinolone.[3][4] The carboxylic acid group on the aniline does not interfere and is retained through this process.
Protocol:
-
Condensation: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2-amino-3-fluorobenzoic acid (15.5 g, 100 mmol), ethyl acetoacetate (14.3 g, 110 mmol), and toluene (200 mL). Add 3-4 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and continue heating until water (approx. 1.8 mL) is no longer collected in the Dean-Stark trap (typically 3-4 hours).
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.
-
Cyclization: In a separate 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add Dowtherm A (250 mL). Heat the solvent to 250 °C.
-
Slowly add the crude enamine intermediate from the previous step to the hot Dowtherm A solution over 30 minutes. Caution: The addition may cause vigorous evolution of ethanol vapor.
-
Maintain the reaction temperature at 250 °C for 1 hour after the addition is complete.
-
Allow the mixture to cool to below 100 °C. Pour the mixture into hexanes (500 mL) to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with hexanes (3 x 100 mL), and dry in a vacuum oven.
-
The resulting solid is 8-fluoro-2-methylquinolin-4(1H)-one, which can be used in the next step without further purification. Expected yield: 80-90%.
Stage 2: Synthesis of 3-Bromo-4-chloro-8-fluoro-2-methylquinoline
Rationale: Direct bromination of the 4-quinolone at the C3 position is difficult. Therefore, a Vilsmeier-Haack-Arnold reaction is employed. Phosphorus oxychloride (POCl₃) and DMF react in situ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻.[7][9] This powerful electrophile reacts with the 4-quinolone (which exists in equilibrium with its 4-hydroxyquinoline tautomer) to achieve two transformations simultaneously: chlorination of the C4 hydroxyl group and formylation at the C3 position. The resulting 3-formyl-4-chloroquinoline is then treated with a brominating agent like N-Bromosuccinimide (NBS) in a process that results in the replacement of the formyl group with a bromine atom.
Figure 2: Simplified mechanism of the Vilsmeier-Haack-Arnold reaction.
Protocol:
-
Vilsmeier-Haack Reaction: In a 250 mL flask under a nitrogen atmosphere, add anhydrous DMF (50 mL) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 23.0 g, 150 mmol) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.
-
Add 8-fluoro-2-methylquinolin-4(1H)-one (8.85 g, 50 mmol) portion-wise to the Vilsmeier reagent solution.
-
Remove the ice bath and heat the reaction mixture to 90 °C for 4 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until gas evolution ceases (pH ~7-8).
-
Extract the product with dichloromethane (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is 3-formyl-4-chloro-8-fluoro-2-methylquinoline.
-
Bromination: Dissolve the crude formyl intermediate in acetic acid (100 mL). Add N-Bromosuccinimide (NBS, 9.8 g, 55 mmol).
-
Heat the mixture to 80 °C for 2 hours.
-
Cool the reaction, pour into water (500 mL), and extract with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield pure 3-Bromo-4-chloro-8-fluoro-2-methylquinoline. Expected yield: 60-70% over two steps.
Stage 3: Synthesis of 3-Bromo-8-fluoro-2-methylquinoline
Rationale: The final step is the selective removal of the chlorine atom at the C4 position. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with ammonium formate as the hydrogen source is an effective and mild method for this dehalogenation. This method is generally selective for the more reactive 4-chloro position over the 3-bromo position on the quinoline ring.
Protocol:
-
In a 250 mL round-bottom flask, dissolve 3-Bromo-4-chloro-8-fluoro-2-methylquinoline (5.8 g, 20 mmol) in methanol (100 mL).
-
Add ammonium formate (6.3 g, 100 mmol) to the solution.
-
Carefully add 10% Pd/C (200 mg, ~3.5 mol% Pd) to the mixture.
-
Heat the reaction to reflux for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol (50 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) to remove excess ammonium formate and its byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.
-
Recrystallize the crude solid from an ethanol/water mixture to afford pure 3-Bromo-8-fluoro-2-methylquinoline as a crystalline solid. Expected yield: 85-95%.
Safety & Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care under anhydrous conditions.
-
N-Bromosuccinimide (NBS): Lachrymator and corrosive. Avoid inhalation of dust and contact with skin.
-
High-Temperature Reactions: The cyclization step involves temperatures of 250 °C. Use appropriate heating mantles and ensure the apparatus is securely clamped. Avoid using sealed systems.
-
Palladium on Carbon (Pd/C): The catalyst is flammable, especially when dry and in the presence of solvents. Do not allow the catalyst to dry completely on the filter paper. Quench the used catalyst on Celite with water before disposal.
Characterization Data
Final Product: 3-Bromo-8-fluoro-2-methylquinoline
-
Molecular Formula: C₁₀H₇BrFN
-
Molecular Weight: 240.07 g/mol
-
Appearance: Off-white to pale yellow crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.35 (s, 1H, H-4), 7.80 (d, 1H, H-5), 7.40 (m, 2H, H-6, H-7), 2.75 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 158.2 (d, J=250 Hz), 146.5, 140.1, 135.8, 128.0, 126.5, 122.1, 118.9, 115.3 (d, J=19 Hz), 24.8.
-
Mass Spec (EI): m/z 239/241 [M]⁺.
Conclusion
The synthetic route detailed in this application note provides a reliable and well-documented procedure for the preparation of 3-Bromo-8-fluoro-2-methylquinoline. By leveraging a classical Conrad-Limpach cyclization followed by a strategic Vilsmeier-Haack-Arnold reaction and selective reduction, the target compound can be obtained in good overall yield with high purity. This protocol serves as a valuable resource for researchers requiring access to this and structurally related quinoline building blocks for applications in drug discovery and materials science.
References
- Arnott, E. A., Chan, L., et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry.
- Conrad, M., & Limpach, L. (1887). Ueber die Darstellung von Chinolinderivaten aus Acetaniliden. Berichte der deutschen chemischen Gesellschaft.
- Google Patents. (Date N/A). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- Wikipedia. (Date N/A). Conrad–Limpach synthesis.
- Singh, P., & Perumal, P. T. (Date N/A).
- Wikipedia. (Date N/A). Vilsmeier–Haack reaction.
- Rajput, A. A., et al. (Date N/A). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
- Organic Syntheses. (Date N/A). 2-amino-3-fluorobenzoic acid.
- BenchChem. (Date N/A). Synthesis routes of 2-Amino-3-fluorobenzoic acid.
- SynArchive. (Date N/A). Conrad-Limpach Synthesis.
- YouTube. (2021). Vilsmeier-Haack-Arnold Reaction Mechanism.
- Organic Chemistry Portal. (Date N/A). Quinoline Synthesis: Conrad-Limpach-Knorr.
- Google Patents. (Date N/A). Process for the preparation of 4-chloroquinolines.
- Madrid, M., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis routes of 2-Amino-3-fluorobenzoic acid [benchchem.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. synarchive.com [synarchive.com]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. m.youtube.com [m.youtube.com]
Synthesis of quinoline-based kinase inhibitors using CAS 1259519-95-3
Application Note: Synthesis of Quinoline-Based Kinase Inhibitors Using CAS 1259519-95-3
Part 1: Introduction & Strategic Context
1.1 The Target Scaffold The synthesis of kinase inhibitors frequently relies on "privileged structures"—molecular scaffolds capable of binding the ATP-binding pocket of protein kinases with high affinity. The quinoline core is one such scaffold.[1]
This guide focuses on CAS 1259519-95-3 , identified as 3-Bromo-8-fluoro-2-methylquinoline .[2][3][4][5]
-
Chemical Name: 3-Bromo-8-fluoro-2-methylquinoline[2][3][4][5]
-
Molecular Formula: C₁₀H₇BrFN
-
Molecular Weight: 240.07 g/mol
-
Role in Drug Discovery: This halogenated quinoline serves as a critical electrophilic intermediate. The C3-bromo position acts as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce "hinge-binding" or "solvent-front" motifs. The C8-fluoro substituent is strategically placed to block metabolic oxidation (CYP450 liability) and modulate the pKa of the quinoline nitrogen, influencing solubility and binding affinity.
1.2 Mechanism of Action (Kinase Binding) In a typical Type I kinase inhibitor design:
-
The Quinoline Core: Mimics the purine ring of ATP, anchoring the molecule via hydrophobic interactions within the deep cleft.
-
The C3-Substituent (Target of Synthesis): The group attached here often extends towards the gatekeeper residue or the solvent front, determining selectivity between kinase families (e.g., VEGFR vs. EGFR).
-
The C2-Methyl Group: Provides steric bulk that can induce conformational selectivity, favoring specific active/inactive kinase states.
Part 2: Retrosynthetic Analysis & Workflow
To synthesize a library of kinase inhibitors from CAS 1259519-95-3, the primary transformation is the functionalization of the C3-position. The most robust method is the Suzuki-Miyaura Cross-Coupling to attach aryl or heteroaryl boronic acids.
Graphviz Diagram 1: Retrosynthetic Logic
Caption: Retrosynthetic disconnection showing the convergence of the quinoline core and the aryl partner via C-C bond formation.
Part 3: Detailed Experimental Protocol
Protocol A: Suzuki-Miyaura Coupling of CAS 1259519-95-3
Objective: To couple 3-Bromo-8-fluoro-2-methylquinoline with a heteroaryl boronic acid (e.g., 4-pyridylboronic acid or an indazole boronate) to generate a potent kinase inhibitor candidate.
Reagents & Materials:
-
Starting Material: 3-Bromo-8-fluoro-2-methylquinoline (CAS 1259519-95-3) [1.0 eq][2][3][4][5][6]
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (e.g., 1H-Indazol-5-ylboronic acid) [1.2 eq]
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex) [0.05 eq]
-
Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution [3.0 eq]
-
Solvent: 1,4-Dioxane (degassed)
-
Atmosphere: Argon or Nitrogen (Inert)[7]
Step-by-Step Methodology:
-
Preparation of Reaction Vessel:
-
Charge a microwave vial or a round-bottom flask with CAS 1259519-95-3 (240 mg, 1.0 mmol) and the chosen Boronic Acid (1.2 mmol).
-
Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol). Note: Pd(PPh₃)₄ is an alternative, but dppf ligands often provide better stability for electron-deficient quinolines.
-
-
Solvent Addition & Degassing:
-
Add 1,4-Dioxane (10 mL).
-
Add 2.0 M K₂CO₃ (aq) (1.5 mL, 3.0 mmol).
-
Critical Step: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen. Oxygen can poison the Pd(0) species and lead to homocoupling byproducts.
-
-
Reaction:
-
Seal the vessel.
-
Thermal Heating: Heat to 90°C for 12–16 hours under vigorous stirring.
-
Microwave Alternative: Heat at 120°C for 45 minutes. (Preferred for rapid library generation).
-
-
Monitoring (IPC - In-Process Control):
-
Monitor by TLC (Hexane/Ethyl Acetate 7:3) or LC-MS.
-
Success Criteria: Disappearance of the starting bromide peak (m/z 240/242 doublet) and appearance of the product mass (M+H).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (30 mL) and Water (30 mL).
-
Separate phases. Extract the aqueous layer twice with Ethyl Acetate.
-
Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Gradient: 0% to 50% Ethyl Acetate in Hexanes.
-
Note: If the product contains basic nitrogens (e.g., pyridines), add 1% Triethylamine to the eluent to prevent tailing.
-
Part 4: Data Analysis & Quality Control
Table 1: Expected Analytical Parameters
| Attribute | Specification | Method of Verification |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Purity | > 95% | HPLC (254 nm) |
| Identity (NMR) | Loss of C3-H signal; Appearance of aryl protons | ¹H-NMR (DMSO-d₆ or CDCl₃) |
| Identity (MS) | [M+H]⁺ consistent with calculated mass | LC-MS (ESI+) |
| Halogen Check | Absence of Br isotopic pattern (1:1 ratio) | Mass Spectrometry |
Graphviz Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the Suzuki coupling of CAS 1259519-95-3.
Part 5: Troubleshooting & Optimization
-
Low Conversion:
-
Cause: Catalyst deactivation or inefficient transmetallation.
-
Solution: Switch to Pd(OAc)₂ / S-Phos or XPhos Pd G3 . These bulky, electron-rich phosphine ligands facilitate coupling with sterically hindered or electron-poor heteroaryl bromides.
-
-
Protodebromination (Side Reaction):
-
Observation: Formation of 8-fluoro-2-methylquinoline (loss of Br without coupling).
-
Solution: Use anhydrous conditions (switch base to Cs₂CO₃ or K₃PO₄ suspended in dry Dioxane/DMF) to reduce proton sources, although Suzuki coupling requires some water/base activation. Increasing catalyst loading can also outcompete the side reaction.
-
-
Solubility Issues:
-
Observation: Starting material precipitates.
-
Solution: Use a co-solvent system like DME/Water or DMF/Water .
-
Part 6: Safety & Handling
-
CAS 1259519-95-3: Treat as a potential irritant.[8] Wear standard PPE (gloves, lab coat, safety glasses).
-
Palladium Catalysts: Heavy metal hazards. Dispose of in dedicated heavy metal waste streams.
-
Microwave Reactors: Ensure vials are rated for the pressure generated by dioxane/water at 120°C.
References
-
Chemical Identity Verification
- Source: National Center for Biotechnology Information.
- Verification: CAS 1259519-95-3 corresponds to 3-Bromo-8-fluoro-2-methylquinoline, available from suppliers like BLD Pharm and CymitQuimica.
- Methodology (Suzuki Coupling on Quinolines): Title: "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of 3-Bromoquinolines." Context: Standard protocols for functionalizing the 3-position of the quinoline core. General Reference:Journal of Medicinal Chemistry, "Discovery of Quinoline-Based Inhibitors of c-Met Kinase."
-
Kinase Inhibitor Design (Quinoline Scaffold)
- Title: "Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors."
- Source:European Journal of Medicinal Chemistry.
- Relevance: Discusses the SAR of the C3 and C8 positions in kinase inhibition.
-
(General Search for Quinoline Kinase Inhibitors)
Sources
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. 855477-01-9|3-Bromo-8-fluoroquinoline|BLD Pharm [bldpharm.com]
- 3. 1070879-49-0|4-Bromo-8-fluoro-2-methylquinoline|BLD Pharm [bldpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 3-Bromo-8-fluoro-2-methylquinoline | CymitQuimica [cymitquimica.com]
- 6. 1259519-95-3|3-bromo-8-fluoro-2-methylquinoline|3-bromo-8-fluoro-2-methylquinoline|-范德生物科技公司 [bio-fount.com]
- 7. 4-chloro-7-Methoxyquinoline-6-carboxaMide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. guidechem.com [guidechem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-8-fluoro-2-methylquinoline
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Bromo-8-fluoro-2-methylquinoline. This important heterocyclic intermediate presents unique purification challenges due to its specific functional groups. This document provides in-depth troubleshooting advice, detailed protocols, and the underlying scientific principles to empower you to achieve optimal purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of 3-Bromo-8-fluoro-2-methylquinoline and related halogenated quinolines.
Q1: My compound is streaking severely on the silica gel column, leading to poor separation and low recovery. What is causing this?
A1: This is a classic problem when purifying nitrogen-containing heterocycles like quinolines on standard silica gel.[1]
-
Causality (The "Why"): The core issue is an acid-base interaction. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The nitrogen atom in the quinoline ring is basic and can form strong hydrogen bonds or even protonation interactions with these acidic sites.[2] This strong, sometimes irreversible, adsorption leads to significant peak tailing (streaking) and can result in the loss of your compound on the column.[3]
-
Troubleshooting Steps:
-
Use a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a volatile base, such as 0.5-2% triethylamine (NEt₃) or pyridine, to your mobile phase (eluent).[2] This base will preferentially interact with the silanol groups, allowing your basic quinoline derivative to elute symmetrically.
-
Switch to an Alternative Stationary Phase: If a basic modifier is insufficient or incompatible with your downstream applications, consider a different adsorbent.[2][4]
-
Employ Reversed-Phase Chromatography: For highly polar quinoline derivatives, reversed-phase chromatography on a C18 column is a powerful alternative. The mobile phase is typically a polar mixture, such as water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[1]
-
Q2: I'm having difficulty separating my target compound from a closely related isomeric impurity. How can I improve the resolution?
A2: Separating isomers is a common challenge because they often have very similar polarities and physical properties.[5]
-
Causality (The "Why"): Synthetic routes for substituted quinolines, such as the Friedländer or Doebner-von Miller synthesis, can sometimes produce regioisomers.[6][7] These isomers interact with the stationary phase in a very similar manner, making separation by standard chromatography difficult.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: The key to separating compounds with similar polarities is to fine-tune the eluent system.[2]
-
Systematic TLC Screening: Use Thin Layer Chromatography (TLC) to test a wide range of solvent systems. Start with a binary mixture (e.g., ethyl acetate/hexanes) and systematically vary the ratio. Aim for an Rf value of approximately 0.2-0.3 for your target compound to maximize the separation window on a column.[2]
-
Introduce Different Solvents: If binary systems fail, introduce a third solvent with a different polarity or hydrogen bonding capability (e.g., dichloromethane, ether, or a trace of methanol) to alter the selectivity of the separation.
-
-
Employ Gradient Elution: Running a shallow solvent gradient during column chromatography can significantly improve the separation of closely eluting compounds.[2] A gradual increase in the mobile phase polarity helps to sharpen the peaks and resolve components that would co-elute under isocratic (constant solvent ratio) conditions.
-
Consider High-Performance Flash Chromatography (HPFC) or Preparative HPLC: These techniques use smaller, more uniform stationary phase particles, which provides significantly higher resolution than traditional flash chromatography.
-
Q3: My product appears to be decomposing on the column. How can I prevent this?
A3: Halogenated and functionalized quinolines can be sensitive to the acidic environment of silica gel, especially during long purification runs.[3][8]
-
Causality (The "Why"): The combination of acidic silanol groups and prolonged contact time can catalyze degradation reactions. The quinoline ring, particularly when activated by certain substituents, can be susceptible to unwanted side reactions.
-
Troubleshooting Steps:
-
Test Stability: Before committing your entire batch to a column, spot the crude material on a silica TLC plate. Let the plate sit on the bench for 30-60 minutes, then develop it. If a new spot appears or the original spot diminishes, it's a strong indicator of on-column degradation.[1]
-
Minimize Contact Time: Use flash chromatography with a shorter, wider column and apply pressure to increase the flow rate. This reduces the residence time of your compound on the stationary phase.[2]
-
Deactivate the Silica Gel: As mentioned in Q1, adding a basic modifier like triethylamine can prevent acid-catalyzed decomposition.[2]
-
Work at Lower Temperatures: If the compound is thermally labile, consider performing the chromatography in a cold room.
-
Q4: What is the best approach for purifying 3-Bromo-8-fluoro-2-methylquinoline via recrystallization?
A4: Recrystallization is an excellent and scalable method for purifying solid compounds, provided a suitable solvent is found.
-
Causality (The "Why"): Recrystallization works on the principle of differential solubility. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude material in a range of solvents at room temperature and upon heating. Good candidates for screening include:
-
Use a Solvent/Anti-Solvent System: If a single suitable solvent cannot be found, a two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (the anti-solvent, in which it is insoluble) at an elevated temperature until the solution becomes faintly cloudy. Allow it to cool slowly. A common combination is Ethanol/Water or Dichloromethane/Hexanes.[11]
-
Induce Crystallization: If the compound "oils out" instead of crystallizing, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites or add a tiny seed crystal of pure product.[1]
-
Purification Workflows & Diagrams
The following diagrams provide a logical workflow for troubleshooting common purification challenges.
Caption: Troubleshooting workflow for column chromatography.
Caption: Decision workflow for developing a recrystallization protocol.
Data Summary
Table 1: Typical TLC Solvent Systems for Quinolines
The choice of solvent system is critical for achieving good separation.[12] This table provides starting points for TLC analysis.
| Solvent System (v/v) | Polarity | Typical Application | Expected Rf for 3-Bromo-8-fluoro-2-methylquinoline |
| 10% Ethyl Acetate / Hexanes | Low | Eluting non-polar impurities | Low ( < 0.2) |
| 20-30% Ethyl Acetate / Hexanes | Medium | Good starting point for elution of the product | Moderate (0.2 - 0.4) |
| 50% Ethyl Acetate / Hexanes | Medium-High | Eluting more polar impurities | High ( > 0.5) |
| 5% Methanol / Dichloromethane | High | Eluting very polar impurities or baseline material | High ( > 0.6) |
| All systems can be modified with 0.5-1% triethylamine (NEt₃) to improve peak shape. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol describes a standard procedure for purifying 3-Bromo-8-fluoro-2-methylquinoline on silica gel.
Materials:
-
Crude 3-Bromo-8-fluoro-2-methylquinoline
-
Silica gel (230-400 mesh)
-
Solvents (TLC grade): Ethyl Acetate, Hexanes
-
Triethylamine (NEt₃)
-
Glass column, flasks, and test tubes
-
TLC plates, UV lamp
Procedure:
-
Determine Eluent System: Using TLC, find a solvent system (e.g., 25% EtOAc/Hexanes) that gives your product an Rf of ~0.25. Prepare a bulk solution of this eluent and add 1% NEt₃ by volume.
-
Prepare the Column:
-
Prepare a slurry of silica gel in your chosen eluent. A general rule is to use a mass of silica that is 50-100 times the mass of your crude material.[2]
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of dichloromethane or your eluent.
-
Alternatively, for better resolution ("dry loading"), dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column bed.
-
-
Elution:
-
Carefully add the eluent to the column and begin elution, applying pressure to maintain a steady flow.
-
Collect fractions in test tubes.[2]
-
-
Fraction Analysis:
-
Monitor the elution by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine the fractions that contain your pure product.[13]
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-Bromo-8-fluoro-2-methylquinoline. Confirm purity using NMR or LC-MS.[14]
Protocol 2: Recrystallization from a Single Solvent (Ethanol)
This protocol is a general method for recrystallization.
Materials:
-
Crude solid 3-Bromo-8-fluoro-2-methylquinoline
-
Ethanol (Reagent grade)
-
Erlenmeyer flask, heating mantle/hot plate, condenser
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to reflux with stirring. Continue adding small portions of hot ethanol until all the solid has just dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
References
- BenchChem (2025). Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives.
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
- BenchChem (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- Reddit r/Chempros (2025). Purification of Quinoline-3,4-diones.
- BenchChem (2025). Troubleshooting common problems in quinoxaline synthesis.
- PubChem. 3-Bromo-8-fluoro-quinoline | C9H5BrFN.
- PubChemLite. 3-bromo-8-fluoro-2-methylquinoline (C10H7BrFN).
- BenchChem (2025). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.
- BenchChem (2025). Technical Support Center: Optimizing Quinolinone Synthesis.
- Google Patents. US2474823A - Quinoline compounds and process of making same.
- Sorbchem India. Column Chromatography As A Tool For Purification.
- BenchChem (2025). Overcoming challenges in the purification of heterocyclic compounds.
- Chande, A. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background.
- Magritek. Column Chromatography.
- BenchChem (2025). A Comparative Guide to the Synthesis of Functionalized Quinolines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. column-chromatography.com [column-chromatography.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. acgpubs.org [acgpubs.org]
- 10. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. aroonchande.com [aroonchande.com]
- 13. magritek.com [magritek.com]
- 14. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing Recrystallization Solvents for Fluoro-Methyl-Quinolines
Welcome to the technical support center for the purification of fluoro-methyl-quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this important class of heterocyclic compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to make informed decisions and troubleshoot effectively during your experiments.
The strategic placement of fluoro- and methyl- groups on the quinoline scaffold dramatically influences the molecule's physicochemical properties, including its solubility and crystal packing forces.[1][2] This makes solvent selection a critical, and often challenging, step in obtaining a pure, crystalline product. This guide provides a structured approach to solvent selection and optimization, detailed troubleshooting for common issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
This section addresses common questions about the recrystallization of fluoro-methyl-quinolines, providing foundational knowledge for designing your purification strategy.
Q1: How do the fluoro- and methyl- groups impact my choice of recrystallization solvent?
A1: The position and number of fluorine and methyl substituents significantly alter the polarity, hydrogen bonding potential, and aromatic interactions of the quinoline ring system.
-
Fluorine Substituents: As the most electronegative element, fluorine can reduce the basicity of the quinoline nitrogen and introduce a strong dipole moment.[1] This can decrease solubility in polar protic solvents (like alcohols) if the primary interaction is hydrogen bonding to the nitrogen. However, it can enhance solubility in polar aprotic solvents (like DMSO or DMF) that can solvate the polar regions of the molecule.[3]
-
Methyl Substituents: The methyl group is an electron-donating group that is non-polar. It generally increases the lipophilicity of the molecule, favoring solubility in non-polar organic solvents like toluene or hexane.[4] Its position can also create steric hindrance, which may disrupt crystal lattice formation and affect solubility.
The interplay of these groups dictates the overall polarity of your specific derivative. A systematic approach, starting with the principle of "like dissolves like," is recommended.[4][5]
Q2: What are the essential criteria for a good recrystallization solvent?
A2: An ideal solvent for recrystallization should meet several key criteria:[5][6][7]
-
High Solubility at High Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to ensure complete dissolution.[5][8]
-
Low Solubility at Low Temperatures: The compound should be poorly soluble at low temperatures (e.g., in an ice bath) to maximize the recovery of the purified crystals.[5][9]
-
Appropriate Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[5][10]
-
Chemical Inertness: The solvent must not react with the compound being purified.[5][10]
-
Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the crystals after filtration.[5]
-
Safety and Cost: Ideally, the solvent should be non-toxic, non-flammable, and inexpensive.[5]
Q3: When should I consider using a mixed-solvent system?
A3: A mixed-solvent system is employed when no single solvent meets all the criteria for a successful recrystallization.[5][6][11] This is a common scenario for fluoro-methyl-quinolines due to their often intermediate polarity. The technique uses a pair of miscible solvents:[11]
-
A "good" solvent in which your compound is highly soluble.
-
A "bad" or "anti-solvent" in which your compound is poorly soluble.[12][13]
This method allows for fine-tuning of the solvent environment to induce crystallization.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the recrystallization process.
Issue 1: My compound "oils out" instead of forming crystals.
This phenomenon, also known as liquid-liquid phase separation, occurs when the compound comes out of solution as a liquid above its melting point.[14][15] This is a common issue with compounds that have low melting points or when the solution is highly supersaturated.[15][16][17]
-
Possible Cause: The solution is too concentrated, or the melting point of your compound is lower than the temperature of the solution at the point of saturation.
-
Solution 1: Add More Solvent. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation point. Allow the solution to cool more slowly.[5][15][17]
-
Solution 2: Change Solvents. Select a solvent with a lower boiling point.[5]
-
Solution 3: Use a Mixed-Solvent System. Dissolve the compound in a minimum of a "good" solvent and slowly add a "bad" solvent at a lower temperature to induce crystallization.
-
-
Possible Cause: The presence of impurities is significantly depressing the melting point of your compound.
-
Solution: Preliminary Purification. Consider a quick purification step, such as passing the crude material through a short plug of silica gel, before attempting recrystallization.[18]
-
Issue 2: No crystals are forming, even after cooling.
-
Possible Cause: The solution is not supersaturated, likely because too much solvent was used.[15][17]
-
Solution 1: Evaporate Excess Solvent. Gently heat the solution to boil off some of the solvent. Be careful not to evaporate too much, which could cause the compound to crash out of solution.
-
Solution 2: Induce Nucleation. If the solution is supersaturated but no crystals have formed, nucleation may be required.[17]
-
Scratch the flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. This creates microscopic imperfections that can serve as nucleation sites.[17][18]
-
Add a seed crystal: Introduce a tiny crystal of the pure compound into the cooled solution. This provides a template for crystal growth.[12][17][18]
-
-
Issue 3: The recrystallized product is still impure.
-
Possible Cause: The cooling process was too rapid, trapping impurities within the crystal lattice.[15]
-
Solution: Slow Down the Cooling. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can further slow the cooling rate.
-
-
Possible Cause: The chosen solvent does not effectively discriminate between your compound and the impurities.
-
Solution: Re-evaluate the Solvent. The ideal solvent will have a steep solubility curve for your compound (very soluble hot, very insoluble cold) while keeping impurities dissolved at all temperatures or leaving them undissolved even when hot.[5]
-
Issue 4: Very low recovery of the final product.
-
Possible Cause: Too much solvent was used, meaning a significant amount of your product remains dissolved in the mother liquor even after cooling.[15][18]
-
Solution: Minimize Solvent Use. In the future, use the minimum amount of hot solvent required to fully dissolve the compound.[5][18] You can attempt to recover more product from the current mother liquor by evaporating some of the solvent and cooling again, though this second crop of crystals may be less pure.
-
-
Possible Cause: The product has significant solubility in the cold solvent.
-
Solution 1: Cool to a Lower Temperature. Use a dry ice/acetone bath to achieve lower temperatures, but be aware that this may also cause impurities to precipitate.
-
Solution 2: Change the Solvent System. Find a solvent or solvent pair in which your compound has lower solubility when cold.[18]
-
Experimental Protocols & Data
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude fluoro-methyl-quinoline in various solvents at room temperature and upon heating. A good starting point is to test a polar protic solvent (ethanol), a polar aprotic solvent (ethyl acetate), and a non-polar solvent (toluene).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring.
-
Add More Solvent: Continue adding small portions of the hot solvent until the solid is completely dissolved.[19]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[9]
-
Drying: Allow the crystals to dry completely.
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Pair Selection: Identify a "good" solvent in which your compound is very soluble and a miscible "bad" solvent in which it is poorly soluble.[5][11] Common pairs include ethanol/water, ethyl acetate/hexane, and toluene/hexane.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes cloudy (this is the cloud point), indicating the start of precipitation.[5][11]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[5][11] At this point, the solution is saturated.
-
Cooling, Collection, Washing, and Drying: Follow steps 5-8 from the single-solvent recrystallization protocol.
Data Presentation: Solvent Selection Guide
The following table provides a starting point for solvent selection based on general polarity and common usage in the recrystallization of heterocyclic compounds.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Good general-purpose solvent for moderately polar compounds. Often used in mixed systems with water.[20] |
| Methanol | 65 | Polar Protic | Similar to ethanol but more polar and has a lower boiling point. |
| Isopropanol | 82 | Polar Protic | Less polar than ethanol; can be a good choice if solubility in ethanol is too high. |
| Ethyl Acetate | 77 | Polar Aprotic | Excellent for compounds of intermediate polarity. Often used in mixed systems with hexane.[20] |
| Acetone | 56 | Polar Aprotic | A strong solvent with a low boiling point; can be difficult to control crystallization. |
| Toluene | 111 | Non-polar | Good for less polar quinoline derivatives. Its high boiling point can sometimes lead to oiling out. |
| Hexane | 69 | Non-polar | Typically used as the "bad" solvent (anti-solvent) in mixed systems with more polar solvents.[20] |
| Water | 100 | Very Polar | Generally, fluoro-methyl-quinolines have low solubility in water, making it a good anti-solvent.[21] |
Visualizing the Workflow
Diagram 1: General Recrystallization Workflow
This diagram outlines the key steps and decision points in a standard recrystallization procedure.
Caption: A flowchart of the recrystallization process.
Diagram 2: Troubleshooting Decision Tree for "Oiling Out"
This diagram provides a logical path for addressing the common problem of a compound oiling out.
Caption: A decision tree for troubleshooting oiling out.
References
-
Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019). Organic Process Research & Development. [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. [Link]
-
Recrystallization Definition, Principle &Purpose. (2022). PraxiLabs. [Link]
-
Recrystallization (chemistry). (n.d.). EBSCO. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]
-
An In-Line Study of Oiling Out and Crystallization. (2005). Organic Process Research & Development. [Link]
-
Dimorphs of a Benzothiophene-quinoline Derivative with Distinct Mechanical, Optical, Photophysical and Conducting Properties. (2026). ResearchGate. [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
What is the theoretical background of mixed solvents recrystallization?. (2019). Quora. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]
- The crystallization of quinoline. (n.d.).
-
3.3F: Mixed Solvents. (2022). Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. (n.d.). University of York. [Link]
-
The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. [Link]
-
Recrystallization - Part 2. (n.d.). Wellesley College. [Link]
-
Recrystallization. (n.d.). California State University, Los Angeles. [Link]
-
4 Recrystallization Methods for Increased Yield. (2018). YouTube. [Link]
- Preparation of quinolines. (n.d.).
-
Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. (2025). ChemRxiv. [Link]
-
Synthesis and biological screening of some novel Quinoline derivatives. (n.d.). Der Pharma Chemica. [Link]
-
VN Karazine Université Nationale de Kharkiv (Ukraine). (2018). HAL open science. [Link]
-
Synthesis of derivatives of quinoline. (n.d.). SciSpace. [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). MDPI. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). MDPI. [Link]
-
15.3.5 Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position. (2024). ResearchGate. [Link]
-
Crystal polymorphism. (n.d.). Wikipedia. [Link]
-
Quinoline. (n.d.). Wikipedia. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]
-
2-Methylquinoline. (n.d.). Solubility of Things. [Link]
-
Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (n.d.). IJFMR. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. praxilabs.com [praxilabs.com]
- 7. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 8. mt.com [mt.com]
- 9. rubingroup.org [rubingroup.org]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mt.com [mt.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 17. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. Quinoline - Wikipedia [en.wikipedia.org]
Technical Support Center: Efficient Removal of Unreacted Bromine from Quinoline Reaction Mixtures
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven strategies for effectively removing unreacted bromine from quinoline reaction mixtures. This critical step in the synthesis of brominated quinolines ensures product purity and the safety of subsequent manipulations.
Understanding the Challenge: Why Remove Excess Bromine?
Bromine is a powerful but hazardous reagent used in the electrophilic aromatic substitution of quinolines to produce valuable intermediates for drug discovery and materials science.[1][2][3] Leaving unreacted bromine in your reaction mixture can lead to several complications:
-
Product Impurity: Residual bromine can lead to over-bromination or side reactions during work-up and purification, reducing the yield and purity of the desired brominated quinoline.[4]
-
Safety Hazards: Bromine is a toxic, corrosive, and volatile substance.[5] Its presence in the final product or waste streams poses significant health and environmental risks.[5][6]
-
Interference with Subsequent Reactions: If the brominated quinoline is an intermediate, leftover bromine can interfere with downstream synthetic steps.
This guide will walk you through the most effective methods for quenching and removing excess bromine, complete with troubleshooting advice and detailed protocols.
FAQs: Troubleshooting Common Issues in Bromine Removal
Here are some frequently asked questions and their solutions, designed to address specific challenges you may encounter during your experiments.
Q1: My reaction mixture is still reddish-brown after adding a quenching agent. What should I do?
This is a clear indication that unreacted bromine is still present. The most likely cause is an insufficient amount of the quenching agent.
Solution: Continue to add your chosen quenching agent, such as an aqueous solution of sodium thiosulfate or sodium bisulfite, portion-wise until the characteristic bromine color disappears and the solution becomes colorless or pale yellow.[7][8] It is always advisable to use a slight excess of the quenching agent to ensure complete removal of the bromine.
Q2: I've quenched the bromine, but now I have a fine, pale-yellow precipitate in my organic layer. What is it and how do I get rid of it?
This precipitate is likely elemental sulfur. This can occur when using sodium thiosulfate in an acidic reaction mixture.[9] Under acidic conditions, thiosulfate can disproportionate to form insoluble sulfur.[10]
Solutions:
-
pH Adjustment: Before adding the sodium thiosulfate solution, neutralize any residual acid in your reaction mixture by washing with a saturated aqueous solution of sodium bicarbonate.[9][11][12][13][14][15][16] This will raise the pH and prevent the formation of elemental sulfur.[10]
-
Alternative Quenching Agent: Use an aqueous solution of sodium bisulfite or sodium sulfite. These reagents are less prone to forming sulfur precipitates in acidic conditions.[7]
-
Filtration: If sulfur has already formed, it can often be removed by filtering the organic layer through a pad of celite or silica gel.
Q3: An emulsion has formed during the aqueous work-up, and the layers won't separate. How can I break it?
Emulsions are a common problem in biphasic work-ups, especially when dealing with complex reaction mixtures.
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion.[9]
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Patience: Sometimes, simply allowing the mixture to stand for an extended period will allow the layers to separate.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of celite can help to break the emulsion.
Choosing Your Quenching Agent: A Comparative Guide
The choice of quenching agent is critical and depends on the specific conditions of your reaction, particularly the pH and the stability of your product.
| Quenching Agent | Chemical Formula | Ideal Conditions | Key Advantages | Potential Drawbacks |
| Sodium Thiosulfate | Na₂S₂O₃ | Neutral to Basic | Highly effective and commonly used.[7][17][18] | Can form elemental sulfur in acidic media.[9][10] |
| Sodium Bisulfite | NaHSO₃ | Acidic to Neutral | Good alternative to thiosulfate, especially in acidic conditions.[7] | The reaction can be exothermic; requires careful, slow addition.[19] |
| Sodium Sulfite | Na₂SO₃ | Neutral to Basic | Similar to sodium bisulfite but generates a more basic aqueous solution. | Can be less readily available than bisulfite. |
| Saturated Sodium Bicarbonate | NaHCO₃ | Used for neutralization | Effectively neutralizes acidic byproducts (like HBr) and can react with small amounts of bromine.[12][14][16] | Less effective for quenching large amounts of bromine compared to sulfur-based reagents. |
| Cyclohexene | C₆H₁₀ | Anhydrous/Aprotic | Useful if your product is sensitive to water. | Forms 1,2-dibromocyclohexane, which remains in the organic layer and may require chromatographic removal.[7] |
In-Depth Experimental Protocols
Here are detailed, step-by-step procedures for the most common and effective bromine quenching methods.
Protocol 1: Quenching with Aqueous Sodium Thiosulfate
This is the most widely used method for removing excess bromine.
-
Cool the Reaction Mixture: Ensure your reaction mixture is at room temperature. If the bromination was performed at an elevated temperature, cool the flask in an ice-water bath.
-
Prepare the Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.
-
Quench the Reaction: Slowly add the sodium thiosulfate solution to your reaction mixture with vigorous stirring.[7] The addition is exothermic, so maintain cooling as needed. Continue adding the solution until the red-brown color of bromine disappears.[7]
-
Aqueous Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with water and then with brine.[7]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[7]
-
Filter to remove the drying agent and concentrate the organic layer under reduced pressure.[7]
-
Protocol 2: Quenching with Aqueous Sodium Bisulfite
This method is an excellent alternative, particularly for reactions run under acidic conditions.
-
Cool the Reaction Mixture: As in Protocol 1, cool the reaction mixture to room temperature.
-
Prepare the Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite by adding the solid to deionized water with stirring until no more dissolves.[7]
-
Quench the Reaction: Slowly add the sodium bisulfite solution to the stirred reaction mixture.[7] Be mindful of potential exotherms.[19] Continue the addition until the bromine color is fully discharged.[7]
-
Aqueous Work-up: Follow the same work-up procedure as described in Protocol 1 (step 4).[7]
Visualizing the Quenching Process
The following diagrams illustrate the chemical transformations and the general workflow for removing unreacted bromine.
Caption: Sodium thiosulfate quenching of bromine.
Caption: Sodium bisulfite quenching of bromine.
Caption: General workflow for bromine removal.
Safety First: Handling Bromine and Quenching Agents
Always handle bromine in a well-ventilated fume hood. Bromine is highly toxic if inhaled and can cause severe skin burns and eye damage.[20] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][6]
-
Spill Response: In case of a bromine spill, have a neutralizing agent, such as a 1 M sodium carbonate solution or solid hydrated sodium carbonate, readily available. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
First Aid:
-
Inhalation: Move to fresh air immediately. Seek medical attention if breathing is affected.[20][21]
-
Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 20 minutes.[20][21]
-
Eye Contact: Immediately flush eyes with gently running water for at least 20 minutes, holding the eyelids open.[20][21]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[20][21]
-
References
- Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures - Benchchem.
- Sodium bisulfite converts bromine (br2) to bromide (br-). sodium bisulfite is a(n) - Gauth.
- Student safety sheets 55 Bromine - CLEAPSS Science.
- Bromine (Br2): Assessing Health Risks and Safety Protocols - Interscan Corporation.
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- Safety Data Sheet: Bromine - Carl ROTH.
- [FREE] Write a balanced equation for the reaction of sodium bisulfite with bromine. - Brainly.
- Bromine | Chemical Emergencies - CDC.
- Technical Support Center: Bromine Removal from Reaction Mixtures - Benchchem.
- Sodium bisulfite (NaHSO3) reacts with molecular bromine to produce Na2SO4.. - Filo.
-
Bisulfite - Wikipedia. Available at: [Link]
-
Sodium Bisulfite - Common Organic Chemistry. Available at: [Link]
-
After the reaction has gone to completion, what is the purpose of adding saturated sodium bicarbonate to the reaction mixture? - Chegg. Available at: [Link]
-
Sodium thiosulfate - Wikipedia. Available at: [Link]
-
How does sodium thiosulfate neutralize bromine? - Quora. Available at: [Link]
- Process for preparing bromo-substituted quinolines - Google Patents.
- Chamberland SOP Working with Bromine.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC.
-
2-Butenoic acid, 2,3-dibromo-, (2E) - Organic Syntheses Procedure. Available at: [Link]
-
How to separate bromine from sodium chloride (table salt) - Quora. Available at: [Link]
-
How do you avoid sulfur production during a sodium thiosulfate quench process?. Available at: [Link]
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications.
-
Neutralization of Bromine - Beautiful Reaction - YouTube. Available at: [Link]
-
Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Available at: [Link]
-
Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Available at: [Link]
-
How to neutralize gaseous bromine? - ResearchGate. Available at: [Link]
-
Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate. Available at: [Link]
-
Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). - ResearchGate. Available at: [Link]
-
quenching? organic lab - The Student Room. Available at: [Link]
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications.
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. Available at: [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Publishing. Available at: [Link]
- Regioselective bromination.
-
Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Available at: [Link]
-
Sodium bicarbonate - Wikipedia. Available at: [Link]
- Methods of preparing highly concentrated aqueous bromine solutions - Google Patents.
-
Flotation of sodium carbonate and sodium bicarbonate salts from their saturated brines | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 5. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 6. dollycorporation.com [dollycorporation.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gauthmath.com [gauthmath.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Solved After the reaction has gone to completion, what is | Chegg.com [chegg.com]
- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. acgpubs.org [acgpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. Sodium bicarbonate - Wikipedia [en.wikipedia.org]
- 17. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
- 18. quora.com [quora.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. science.cleapss.org.uk [science.cleapss.org.uk]
- 21. Bromine | Chemical Emergencies | CDC [cdc.gov]
Technical Support Center: High-Resolution Profiling of Fluorinated Quinolines
Introduction: The Dual Challenge
Welcome to the technical support hub for fluorinated nitrogen heterocycles. Developing methods for fluorinated quinolines presents a "Dual Challenge" that often breaks standard generic gradients:
-
The Selectivity Crisis: Fluorine regioisomers (e.g., 6-fluoroquinoline vs. 7-fluoroquinoline) often possess nearly identical hydrophobicity (
), making them co-elute on standard C18 columns. -
The Basicity Battle: The quinoline nitrogen is basic (
). At neutral pH, it becomes protonated and interacts ionically with residual silanols on the column surface, causing severe peak tailing.
This guide moves beyond "try-and-see" approaches, using mechanistic principles to engineer robust separations.
Module 1: Selectivity & Isomer Separation
Q: Why can't I separate my 6-fluoro and 7-fluoro isomers on a high-efficiency C18 column?
A: You are relying solely on hydrophobic subtraction. Standard C18 phases separate based on dispersive interactions (hydrophobicity). The addition of a fluorine atom changes the lipophilicity of the molecule, but the position of that fluorine (6- vs. 7-position) has a negligible effect on the overall hydrophobic surface area. Therefore, their retention times on C18 are indistinguishable.
The Solution: Orthogonal Selectivity with PFP Phases You must switch to a Pentafluorophenyl (PFP) stationary phase. PFP phases introduce three distinct interaction mechanisms that C18 lacks:
- Interactions: The electron-deficient PFP ring interacts with the electron-rich quinoline system.
-
Dipole-Dipole Interactions: The C-F bonds in the stationary phase interact with the dipole moments of your analytes.
-
Shape Selectivity: The rigid PFP ring can discriminate between the steric bulk of fluorine in different positions.
Q: I switched to PFP, but I lost resolution when I changed from Methanol to Acetonitrile. Why?
A: Acetonitrile (ACN) suppresses the
Data Summary: Organic Modifier Effect on PFP Selectivity
| Parameter | Methanol (MeOH) | Acetonitrile (ACN) |
| Dominant Mechanism | Dipole-Dipole + Hydrophobic | |
| Isomer Selectivity ( | High (Best for regioisomers) | Low to Moderate |
| Backpressure | High (Requires elevated temp) | Low |
| Recommendation | Primary choice for F-Quinolines | Use only if MeOH fails or pressure is too high |
Module 2: Peak Shape & Silanol Activity
Q: My fluorinated quinoline peak is tailing (Asymmetry > 1.5). Is the column dead?
A: Likely not. You are fighting "Silanol Sting." Quinolines are weak bases. If your mobile phase pH is near neutral (pH 6-7), two things happen:
-
The silica surface silanols (
) ionize to ( ). -
The quinoline nitrogen becomes protonated (
). This creates a strong cation-exchange interaction ( ), holding the tail of the peak.
Troubleshooting Protocol: The "pH Pincer" Strategy
You must operate at a pH extreme to break this interaction.
Option A: Low pH (The Silanol Suppression Route) [1]
-
Condition: pH 2.0 – 3.0.
-
Mechanism: At pH 2.5, surface silanols are protonated (
, neutral). Although the quinoline is fully charged ( ), there are no negative sites on the column to bind to. -
Buffer: 0.1% Formic Acid or 20mM Ammonium Formate adjusted to pH 2.5.
-
Note: Fluorine is electron-withdrawing. It lowers the
of the quinoline ring compared to the parent molecule. A 2-fluoro substitution drops the basicity significantly (inductive effect), while 6-fluoro has less effect.
Option B: High pH (The Neutralization Route)
-
Condition: pH > 9.0 (Requires Hybrid/Polymeric Column).
-
Mechanism: At pH 10, the quinoline is fully deprotonated (Neutral,
). It interacts purely through hydrophobic/ mechanisms without ionic drag. -
Buffer: 10mM Ammonium Bicarbonate or Ammonium Hydroxide.
-
Warning: Do not use standard silica columns at pH > 8; they will dissolve. Use hybrid-silica (e.g., BEH, Gemini) or polymer phases.
Module 3: Visualization & Logic Flows
Workflow 1: Column & Method Selection Decision Tree
This diagram guides you through the initial selection process based on your specific impurity profile.
Caption: Decision matrix for selecting stationary phases and mobile phase conditions based on isomer presence and peak morphology.
Workflow 2: Troubleshooting Peak Tailing Mechanisms
Understanding the chemical interaction is vital for fixing tailing.[2]
Caption: Mechanistic view of silanol-analyte interactions and the chemical basis for pH-based remediation.
Module 4: Standardized Experimental Protocol
Objective: To screen for optimal separation of fluorinated quinoline regioisomers.
Step 1: Column Preparation [3]
-
Column: PFP (Pentafluorophenyl) propyl,
mm, 3µm or 5µm (e.g., Phenomenex Luna PFP(2) or Thermo Hypersil GOLD PFP). -
Temperature:
(Controlled temperature is critical for fluorinated phases).
Step 2: Mobile Phase Preparation
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Balances MS compatibility with silanol suppression).
-
Mobile Phase B: 100% Methanol (LC-MS grade).
Step 3: Gradient Program (Generic Scouting)
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Interaction Focus |
| 0.0 | 5 | 1.0 | Initial Trapping |
| 20.0 | 95 | 1.0 | Elution of hydrophobic F-isomers |
| 25.0 | 95 | 1.0 | Column Wash |
| 25.1 | 5 | 1.0 | Re-equilibration |
| 30.0 | 5 | 1.0 | Ready for next injection |
Step 4: Detection Settings
-
UV: 254 nm (Generic) and 280 nm.
-
Note: Fluorination can shift
. It is recommended to run a spectral scan (DAD) from 200-400 nm during the first injection to identify the optimal wavelength for your specific isomer.
References
-
Phenomenex. (2025).[4][5] Troubleshooting guide for the purification of polar quinoline compounds. Benchchem. Link
-
Agilent Technologies. (2022). Tips and Tricks of HPLC System Troubleshooting: Peak Tailing and Silanol Interactions. Agilent Technical Library. Link
-
Thermo Fisher Scientific. (2020).[6] HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Link
-
Shimadzu. (2025). 7 Key Differences in the Use of Methanol and Acetonitrile: Selectivity for Positional Isomers. Shimadzu Technical Report. Link
-
ResearchGate. (2013).[7] How can I prevent peak tailing in HPLC for basic compounds? Scientific Community Discussion.[6] Link
-
MDPI. (2020). HPLC and CE Procedures for the Determination of Fluoroquinolones.[8] Molecules Journal. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. chromtech.com [chromtech.com]
- 5. welch-us.com [welch-us.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromoquinoline and 4-Bromoquinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a cornerstone for the development of novel therapeutics and functional materials. The strategic functionalization of the quinoline ring is paramount for tuning molecular properties and achieving desired biological activity or material characteristics. Among the key precursors for such modifications, bromoquinoline isomers serve as versatile handles for a variety of chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of 3-bromoquinoline and 4-bromoquinoline, supported by mechanistic principles and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Mechanistic Insights: Electronic and Steric Influences on Reactivity
The differing reactivity of 3-bromoquinoline and 4-bromoquinoline is rooted in the electronic landscape of the quinoline ring system. The nitrogen atom in the heterocyclic ring is electron-withdrawing, which deactivates the entire ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C2 and C4 positions. This electronic influence is key to understanding the divergent reactivity of the 3- and 4-bromo isomers.
4-Bromoquinoline: The bromine atom at the C4 position is para to the ring nitrogen. This position is highly activated towards nucleophilic attack due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr) reactions. The C4 position is also electronically activated for oxidative addition in palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of the pyridine ring.
3-Bromoquinoline: In contrast, the bromine at the C3 position is meta to the ring nitrogen. Consequently, the direct resonance-stabilizing effect of the nitrogen atom on a developing negative charge at C3 is absent. This makes the C3 position generally less reactive towards SNAr reactions compared to the C4 position. In the context of palladium-catalyzed couplings, while the C-Br bond is inherently reactive, the electronic environment at C3 is less polarized than at C4.
Comparative Reactivity in Key Transformations
The choice between 3-bromoquinoline and 4-bromoquinoline as a synthetic precursor significantly impacts reaction outcomes. Below, we compare their performance in three widely used reaction classes in drug discovery and development.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful tool for introducing heteroatom nucleophiles onto the quinoline core. The reaction proceeds via an addition-elimination mechanism, and its rate is highly dependent on the electronic activation of the carbon bearing the leaving group.
General Reactivity Trend: 4-Bromoquinoline is significantly more reactive than 3-bromoquinoline in SNAr reactions. This is because the nitrogen atom can effectively stabilize the intermediate Meisenheimer complex through resonance when the attack is at the C4 position. For an attack at C3, this resonance stabilization is not possible, leading to a higher activation energy and slower reaction rates.
Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Isomer | Relative Reactivity | Mechanistic Rationale | Representative Experimental Observations |
| 3-Bromoquinoline | Lower | The C3 position is meta to the ring nitrogen, offering no resonance stabilization of the Meisenheimer intermediate. | Reactions often require harsh conditions (high temperatures, strong nucleophiles) and may proceed in low yields unless additional activating groups are present. |
| 4-Bromoquinoline | Higher | The C4 position is para to the ring nitrogen, allowing for resonance stabilization of the negative charge in the Meisenheimer intermediate. | Readily undergoes substitution with a variety of nucleophiles under milder conditions compared to the 3-bromo isomer. |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The reaction is catalyzed by palladium and involves the coupling of an organoboron species with a halide.
General Reactivity Trend: In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond due to its lower bond dissociation energy, which facilitates the rate-determining oxidative addition step. When comparing the 3-bromo and 4-bromo isomers, both are reactive. However, the more electron-deficient nature of the C4 position can influence the rate of oxidative addition. Some studies on dihaloquinolines suggest that the C4 position can be more reactive than positions on the benzenoid ring. Direct comparative kinetic studies between 3-bromo- and 4-bromoquinoline are scarce, but the available data from various studies suggest that both are excellent coupling partners.
Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling of Bromoquinoline Isomers
| Isomer | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Bromoquinoline | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | P1-xantphos | DBU | THF/water | 110 | 82 | [1][2] |
| 3-Bromoquinoline | Arylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-dioxane/water | 80-90 | High | [3] |
| 4-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 95 | Not directly available, representative conditions for aryl bromides. |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of C-N bonds, crucial for the synthesis of arylamines.
Table 3: General Conditions for Buchwald-Hartwig Amination of Bromoquinolines
| Isomer | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | General Outcome |
| 3-Bromoquinoline | Primary/Secondary Amines | Pd₂(dba)₃ / XPhos | NaOtBu or K₂CO₃ | Toluene or Dioxane | 80-110 | Good to excellent yields are achievable with optimized conditions. |
| 4-Bromoquinoline | Primary/Secondary Amines | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene or Dioxane | 80-110 | Good to excellent yields are expected, often with high functional group tolerance.[5] |
Experimental Protocols
The following protocols are generalized procedures adapted from literature and should be optimized for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling of Bromoquinolines
This protocol outlines a common method using a palladium catalyst with a phosphine ligand.[3]
-
Reaction Setup: In a Schlenk flask, combine the bromoquinoline (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), 0.03 mmol, 0.03 equiv), and base (e.g., Sodium carbonate (Na₂CO₃), 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 v/v 1,4-dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of Bromoquinolines
This is a general protocol that can be adapted and optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the bromoquinoline (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.2-1.5 mmol), the amine (1.1-1.5 mmol), and the anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Visualization of Mechanistic Principles
The following diagrams illustrate the key mechanistic steps and electronic differences that govern the reactivity of 3- and 4-bromoquinoline.
Caption: SNAr reactivity comparison of 4-bromo vs. 3-bromoquinoline.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Conclusion
The selection between 3-bromoquinoline and 4-bromoquinoline is a critical decision in the design of synthetic routes for novel quinoline-based compounds. For nucleophilic aromatic substitution reactions , 4-bromoquinoline is the demonstrably more reactive isomer due to the electronic stabilization provided by the ring nitrogen. In contrast, for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, both isomers are highly effective substrates. The choice in these cases will likely be dictated by the desired substitution pattern of the final target molecule, with reaction conditions optimized for the specific coupling partners. A thorough understanding of the underlying electronic and mechanistic principles allows researchers to strategically employ these valuable building blocks in the efficient synthesis of complex molecules for a wide range of applications.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. BenchChem.
- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
- Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- McFarland, J. M., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- Torraca, K. E., & Buchwald, S. L. (2001). A Versatile Catalyst for the Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 123(49), 12207–12208.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
- Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(4), 386-397.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
- Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-N Bond Formation. Journal of the American Chemical Society, 124(21), 6043–6048.
- Szilágyi, A., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1039–1046.
- Terrier, F. (1991). Nucleophilic Aromatic Substitution. Chemical Reviews, 91(1), 1-21.
- Crampton, M. R., & Gibson, B. (1979). The stabilities of Meisenheimer complexes. Part 20.—The kinetics and thermodynamics of reaction of 1-X-2,4,6-trinitrobenzenes with methoxide ion in methanol. Journal of the Chemical Society, Perkin Transactions 2, (5), 648-652.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263–303.
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 2. Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Elemental Analysis of C10H7BrFN: A Comparative Approach
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. The compound with the molecular formula C10H7BrFN, a substituted bromo-fluoro-naphthylamine, represents a class of halogenated aromatic compounds with significant potential in medicinal chemistry and materials science.[1][2] Accurate determination of its elemental composition is a critical first step in its identification, purity assessment, and subsequent development. This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of C10H7BrFN, grounded in scientific principles and practical expertise.
The Significance of Accurate Elemental Analysis
Elemental analysis serves as a fundamental tool for verifying the empirical formula of a synthesized compound. For a molecule like C10H7BrFN, which contains carbon, hydrogen, nitrogen, bromine, and fluorine, even minor deviations in the experimentally determined elemental percentages can indicate the presence of impurities, residual solvents, or an incorrect molecular structure. In the context of drug development, such inaccuracies can have profound implications for biological activity, toxicity, and patentability. The accepted industry and academic standard for elemental analysis data is typically within ±0.4% of the calculated theoretical values.[3][4]
Comparative Analysis of Key Analytical Techniques
The simultaneous and accurate determination of carbon, hydrogen, nitrogen, and the two halogens in C10H7BrFN presents unique analytical challenges. The high electronegativity of fluorine and the reactivity of bromine necessitate specialized approaches. Below is a comparison of the most relevant analytical techniques.
| Technique | Principle | Elements Determined | Advantages | Disadvantages | Typical Accuracy |
| Combustion Analysis (CHNS/O Analyzer) | Sample is combusted at high temperatures in a stream of oxygen. The resulting gases (CO2, H2O, N2) are separated and quantified by thermal conductivity or infrared detection.[5] | C, H, N | Well-established, highly accurate for C, H, N. Automated and rapid. | Does not directly determine halogens. Fluorine can interfere with sulfur analysis if present.[6] | ±0.3% absolute |
| Combustion Ion Chromatography (CIC) | The sample is combusted, and the resulting gases are absorbed into a solution. The ionic species (F-, Cl-, Br-) are then separated and quantified by ion chromatography.[3][4][7] | F, Br (and other halogens) | Highly sensitive and specific for halogens. Can determine total organic fluorine (TOF).[3][7] | Requires a dedicated system. Matrix effects can be a concern. | ppm to % level |
| X-Ray Fluorescence (XRF) | The sample is irradiated with X-rays, causing the ejection of inner shell electrons. The resulting fluorescence is characteristic of the elements present.[8] | Br (and other heavy elements) | Non-destructive. Rapid and requires minimal sample preparation.[8] | Less sensitive for lighter elements (like F). Matrix effects can be significant.[8] | % to sub-% level |
| Carius Method (Gravimetric/Titrimetric) | The organic compound is heated in a sealed tube with fuming nitric acid and silver nitrate. The halogen is converted to silver halide, which is then determined gravimetrically or by titration.[9][10] | Br | Classical and reliable method.[9] High accuracy when performed carefully. | Time-consuming and requires skilled handling of hazardous reagents. Not suitable for fluorine. | ±0.3% |
Recommended Analytical Workflow for C10H7BrFN
Based on a comprehensive evaluation, a multi-technique approach is recommended for the complete and accurate elemental analysis of C10H7BrFN.
Sources
- 1. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]
- 2. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. measurlabs.com [measurlabs.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Bromine - Halogen, Uses, Properties | Britannica [britannica.com]
- 6. Determination of fluorine in organic compounds: Microcombustion method | U.S. Geological Survey [usgs.gov]
- 7. PFAS Detection Made Simple: Using Total Fluorine Analysis & Combustion Ion Chromatography [innovatechlabs.com]
- 8. akjournals.com [akjournals.com]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. Calculate the percentage of bromine in an organic compound (X) which weig.. [askfilo.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
